3-Fluoro-2-hydroxybenzaldehyde oxime, with the chemical formula and a molecular weight of approximately 155.13 g/mol, is a derivative of salicylaldehyde characterized by the presence of a fluorine atom at the 3-position and a hydroxyl group at the 2-position of the benzene ring. This compound is known for its utility in various synthetic applications and is classified as an organic compound within the family of o-fluorophenols . It is also recognized by its CAS number, 447-46-1.
Research indicates that derivatives of 3-fluoro-2-hydroxybenzaldehyde oxime exhibit significant biological activities. For instance, cobalt complexes derived from this compound have demonstrated anticancer properties, with an IC50 value of 50 µM, indicating potential therapeutic applications in oncology . Additionally, its derivatives may have implications in inhibiting aromatase activity, which is crucial for estrogen biosynthesis .
The synthesis of 3-fluoro-2-hydroxybenzaldehyde oxime can be achieved through various methods:
These methods highlight the versatility and accessibility of this compound for synthetic chemists.
3-Fluoro-2-hydroxybenzaldehyde oxime finds applications in several fields:
Studies have shown that 3-fluoro-2-hydroxybenzaldehyde oxime interacts with various biological targets. Notably, its cobalt complexes exhibit reversible oxygen chemisorption properties, which are significant for applications in gas storage and catalysis . The interaction with aromatase enzymes suggests potential pathways for therapeutic intervention in hormone-related conditions .
Several compounds share structural similarities with 3-fluoro-2-hydroxybenzaldehyde oxime. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Fluorosalicylaldehyde | 394-50-3 | A precursor for salen ligands; similar reactivity |
| 5-Fluoro-2-hydroxybenzaldehyde oxime | 135802395 | Structural isomer; differing position of fluorine |
| 4-Fluoro-2-hydroxybenzaldehyde | Not listed | Similar functional groups but different substitution |
3-Fluoro-2-hydroxybenzaldehyde oxime stands out due to its specific arrangement of functional groups that enhance its reactivity and biological activity. Its ability to form stable coordination complexes through its hydroxyl and aldehyde functionalities makes it particularly valuable in synthetic chemistry and drug development.